molecular formula C21H21N3O2S B2943978 N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide CAS No. 1007193-31-8

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide

Cat. No.: B2943978
CAS No.: 1007193-31-8
M. Wt: 379.48
InChI Key: XUYLTVRTNRNMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a phenyl group at position 2 and a 4-phenylbutanamide moiety at position 2. This scaffold is structurally analogous to kinase inhibitors and other bioactive molecules, where the thienopyrazole ring system often serves as a pharmacophore for targeting enzyme active sites or modulating protein-protein interactions .

Properties

IUPAC Name

N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-20(13-7-10-16-8-3-1-4-9-16)22-21-18-14-27(26)15-19(18)23-24(21)17-11-5-2-6-12-17/h1-6,8-9,11-12H,7,10,13-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYLTVRTNRNMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide, also known as WAY-616204, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C19H17N3O2S
  • Molecular Weight : 351.42 g/mol
  • CAS Number : 957624-87-2

The compound features a thieno[3,4-c]pyrazole ring structure, which is known for various biological activities including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial properties. In a study assessing various thieno[3,4-c]pyrazole compounds, it was found that certain derivatives demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to WAY-616204 showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low micromolar range .

CompoundMIC (µM)Target Bacteria
WAY-6162040.21Pseudomonas aeruginosa
WAY-6162040.25Escherichia coli

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Thieno[3,4-c]pyrazole derivatives have shown effectiveness in reducing inflammation markers in various models. For example, one study demonstrated that these compounds could significantly lower levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis (e.g., MurB and MurC), which are essential targets for antibiotic development .
  • Antioxidant Activity : Some studies indicate that thieno[3,4-c]pyrazole compounds can act as antioxidants, protecting cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms against toxins .

Case Studies

  • Erythrocyte Protection Study : A study evaluated the protective effects of thieno[3,4-c]pyrazole compounds on erythrocytes exposed to toxic substances. The results indicated that treatment with these compounds reduced the percentage of altered erythrocytes significantly compared to controls exposed only to toxins .
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    Toxic Exposure40.3 ± 4.87
    Toxic + Compound12 ± 1.03
  • Cytotoxicity Assays : Cytotoxicity assays using human cell lines revealed that while some derivatives exhibited low toxicity at therapeutic concentrations, others showed promising selectivity towards cancer cells compared to normal cells .

Comparison with Similar Compounds

Key Differences :

  • Core Structure: These analogues possess a hexane backbone with hydroxy and diphenyl groups, unlike the thienopyrazole core of the target compound.
  • Substituents: The 2,6-dimethylphenoxyacetamido group and tetrahydropyrimidinone moiety likely enhance hydrogen bonding and steric bulk compared to the target’s phenylbutanamide chain.
  • Stereochemistry: The chiral centers in these compounds suggest stricter geometric requirements for target binding, which may limit their applicability compared to the less conformationally restricted thienopyrazole derivative .

Tyrosine Kinase Inhibitor Analogues ()

A related compound, N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide , shares a pyrazole-fused heterocycle but differs in key aspects:

  • Substituents : The 4-methylpiperazine group improves aqueous solubility via protonation at physiological pH, a feature absent in the target compound.

Brominated Thienopyrazole Derivative ()

4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide shares the thieno[3,4-c]pyrazol scaffold but differs in substitution:

  • Methyl Group : The 4-methylphenyl substituent at position 2 increases lipophilicity compared to the target’s unsubstituted phenyl group, possibly improving membrane permeability .

Theoretical Analysis of Properties

Computational tools such as Multiwfn (wavefunction analysis) and noncovalent interaction (NCI) methods can elucidate differences in electronic structure and binding interactions :

  • Electrostatic Potential (ESP): The sulfoxide group in the target compound may create a polarized region for hydrogen bonding, whereas brominated or methylated analogues exhibit distinct ESP profiles.
  • Noncovalent Interactions: NCI plots could reveal variations in van der Waals contacts or steric clashes due to substituent bulk (e.g., bromine vs. phenylbutanamide).

Tabulated Comparison of Key Features

Compound Name Core Structure Key Substituents Inferred Properties
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide Thieno[3,4-c]pyrazol 5-oxido, 4-phenylbutanamide Moderate solubility, potential H-bonding
Pharmacopeial butanamide derivatives () Hexane backbone 2,6-dimethylphenoxy, tetrahydropyrimidinone High steric bulk, stereospecific binding
Tyrosine kinase inhibitor () Pyrrolo[3,4-c]pyrazol 4-methylpiperazine, methoxy-phenylacetyl Enhanced solubility, kinase inhibition
4-bromo derivative () Thieno[3,4-c]pyrazol 4-bromobenzamide, 4-methylphenyl Halogen bonding, increased lipophilicity

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide?

Answer: A hybrid computational-experimental approach is optimal. Utilize reaction path search methods based on quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction intermediates and transition states . Pair this with statistical Design of Experiments (DoE) to minimize trial-and-error experimentation. For example, apply a factorial design to screen variables like temperature, solvent polarity, and catalyst loading. Data from DoE can refine computational models, creating a feedback loop for efficient optimization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Assign peaks for thieno-pyrazole and phenylbutanamide moieties, focusing on coupling constants (e.g., diastereotopic protons in the 4,6-dihydro-2H-thieno ring).
  • X-ray Crystallography : Resolve the 3D structure to verify stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the amide group and thieno-oxido moiety) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error.

Q. What are the best practices for assessing the solubility and stability of this compound in various solvents?

Answer: Employ a tiered analytical workflow:

Solubility Screening : Use shake-flask methods with solvents of varying polarity (e.g., water, DMSO, ethanol) at 25°C and 37°C.

Stability Profiling : Conduct accelerated degradation studies under stress conditions (acid/base hydrolysis, thermal stress, UV exposure). Monitor degradation via HPLC-UV/Vis at λ = 254 nm.

Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and polymorphic transitions.

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of thieno-pyrazole ring formation during synthesis?

Answer: Apply quantum mechanics/molecular mechanics (QM/MM) simulations to model the cyclization step. Key parameters:

  • Transition State Analysis : Locate saddle points using nudged elastic band (NEB) methods.
  • Solvent Effects : Include implicit solvent models (e.g., COSMO) to assess polarity’s role in ring closure.
  • Kinetic Isotope Effects (KIE) : Validate computational predictions by comparing experimental vs. simulated KIE values for deuterated intermediates .

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., inconsistent IC50 values across assays)?

Answer: Adopt cross-disciplinary validation:

  • Assay Replication : Test in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays).
  • Protein Binding Studies : Use surface plasmon resonance (SPR) to measure compound-target binding kinetics independently.
  • Meta-Analysis : Apply multivariate statistics to identify confounding variables (e.g., solvent carryover, cellular efflux pumps) .

Q. How can researchers design experiments to evaluate the compound’s stability in biological matrices (e.g., plasma, liver microsomes)?

Answer: Use a DoE framework with factors like pH, temperature, and enzyme concentration. For example:

  • Plasma Stability : Incubate at 37°C with pooled human plasma. Quench reactions at timed intervals (0, 15, 30, 60 min) and quantify via LC-MS/MS.
  • Metabolic Stability : Use liver microsomes + NADPH cofactor system. Calculate intrinsic clearance (CLint) using the in vitro half-life method.

Q. What advanced techniques are recommended for probing the compound’s interaction with membrane proteins (e.g., GPCRs, ion channels)?

Answer:

  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution.
  • Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions to assess membrane permeability.
  • Electrophysiology : Patch-clamp assays for ion channel modulation studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.